molecular formula C17H19N7OS3 B2429745 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105198-71-7

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2429745
CAS No.: 1105198-71-7
M. Wt: 433.57
InChI Key: JJCGJBMMDMPSLR-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound featuring multiple heterocyclic structures, including thiadiazole and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole and piperazine structures. One common approach is to first synthesize 5-methyl-1,3,4-thiadiazole and 4-phenylpiperazine separately, followed by their coupling through a thioacetamide linker.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This often involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product with minimal by-products. Large-scale reactors and purification systems are employed to handle the chemical reactions and isolate the final compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced thiadiazole derivatives.

  • Substitution: Introduction of various functional groups at specific positions on the thiadiazole ring.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The thiadiazole and piperazine rings play crucial roles in binding to biological targets, leading to the modulation of various biochemical processes. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 5-methyl-N-[(5-methyl-1,3,4-thiadiazol-2-yl)diazenyl]-1,3,4-thiadiazol-2-amine

  • N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives

Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide stands out due to its unique combination of thiadiazole and piperazine rings, which contribute to its distinct chemical and biological properties.

This compound's multifaceted nature and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock even more uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7OS3/c1-12-19-20-15(27-12)18-14(25)11-26-17-22-21-16(28-17)24-9-7-23(8-10-24)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,18,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCGJBMMDMPSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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